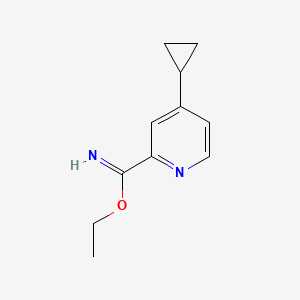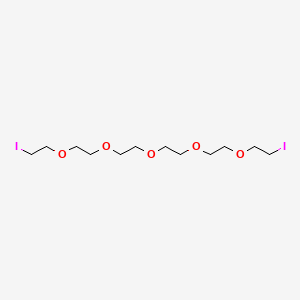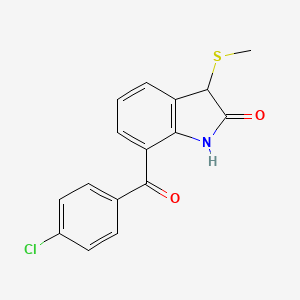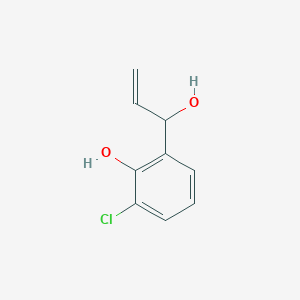
2-chloro-6-(1-hydroxyprop-2-en-1-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-6-(1-hydroxyprop-2-en-1-yl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a chlorine atom at the second position and a hydroxypropenyl group at the sixth position of the phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-(1-hydroxyprop-2-en-1-yl)phenol can be achieved through several synthetic routes. One common method involves the chlorination of 2-hydroxy-6-(1-hydroxy-2-propenyl)phenol using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is typically carried out under controlled conditions to ensure selective chlorination at the desired position.
Another approach involves the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the phenol is coupled with a chlorinated aryl halide in the presence of a palladium catalyst. This method offers high selectivity and yields under mild reaction conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality and high yields. The use of automated systems and advanced monitoring techniques further enhances the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-6-(1-hydroxyprop-2-en-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxypropenyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form 2-chloro-6-(1-hydroxypropyl)phenol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: 2-Chloro-6-(1-oxo-2-propenyl)phenol or 2-Chloro-6-(1-carboxy-2-propenyl)phenol.
Reduction: 2-Chloro-6-(1-hydroxypropyl)phenol.
Substitution: 2-Methoxy-6-(1-hydroxy-2-propenyl)phenol.
Wissenschaftliche Forschungsanwendungen
2-chloro-6-(1-hydroxyprop-2-en-1-yl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties. It is used in assays to evaluate its effects on various biological systems.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used as an intermediate in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-chloro-6-(1-hydroxyprop-2-en-1-yl)phenol involves its interaction with specific molecular targets. The hydroxypropenyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The chlorine atom can participate in halogen bonding, further modulating the compound’s interactions with its targets.
In biological systems, the compound may exert its effects through the inhibition of enzymes or the disruption of cellular processes. Its antioxidant properties can protect cells from oxidative damage, while its antimicrobial activity can inhibit the growth of pathogenic microorganisms .
Vergleich Mit ähnlichen Verbindungen
2-chloro-6-(1-hydroxyprop-2-en-1-yl)phenol can be compared with other similar compounds such as:
2-Chloro-4-(1-hydroxy-2-propenyl)phenol: Similar structure but with the hydroxypropenyl group at the fourth position.
2-Bromo-6-(1-hydroxy-2-propenyl)phenol: Bromine atom instead of chlorine.
2-Chloro-6-(1-hydroxy-2-butenyl)phenol: Butenyl group instead of propenyl.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
911817-91-9 |
|---|---|
Molekularformel |
C9H9ClO2 |
Molekulargewicht |
184.62 g/mol |
IUPAC-Name |
2-chloro-6-(1-hydroxyprop-2-enyl)phenol |
InChI |
InChI=1S/C9H9ClO2/c1-2-8(11)6-4-3-5-7(10)9(6)12/h2-5,8,11-12H,1H2 |
InChI-Schlüssel |
HOGMXFIXGFAILC-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(C1=C(C(=CC=C1)Cl)O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
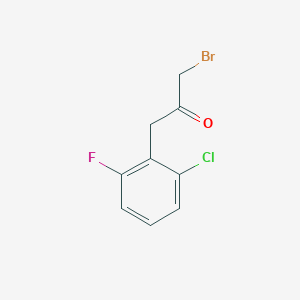
![1-(Bromomethyl)-4-[(4-methoxyphenyl)methyl]benzene](/img/structure/B8547525.png)
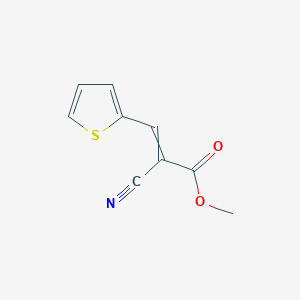
![2-(2-(1H-pyrazolo[3,4-b]pyridin-4-yl)thiazol-4-yl)ethanenitrile](/img/structure/B8547541.png)
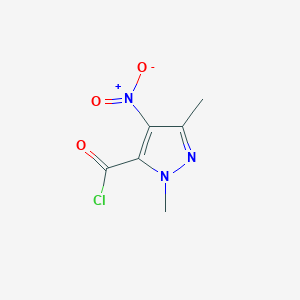
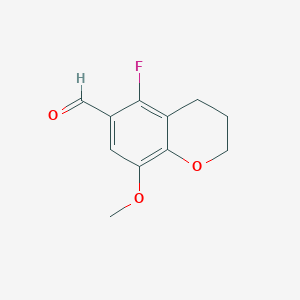

![methyl 7-(4-fluorophenyl)-2-methylsulfanylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B8547558.png)



